chemical structure and properties of 5-(3-methyl-benzyl)-2H-pyrazol-3-ylamine
chemical structure and properties of 5-(3-methyl-benzyl)-2H-pyrazol-3-ylamine
The following technical guide provides an in-depth analysis of the chemical structure, synthesis, and therapeutic potential of 5-(3-methyl-benzyl)-2H-pyrazol-3-ylamine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a privileged scaffold in kinase inhibitor development.[1][2]
Scaffold Analysis, Synthesis Protocols, and Therapeutic Potential [2][3]
Executive Summary & Chemical Identity
5-(3-methyl-benzyl)-2H-pyrazol-3-ylamine (also referenced as 3-amino-5-(3-methylbenzyl)-1H-pyrazole) represents a specific derivative within the aminopyrazole class of heterocycles.[2][3] This scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to mimic the adenine ring of ATP, making it a potent pharmacophore for developing ATP-competitive kinase inhibitors.[1][2][3]
The molecule consists of a pyrazole core substituted with a primary amine at the 3-position and a lipophilic 3-methylbenzyl group at the 5-position.[2][3] The "2H" designation in the nomenclature highlights a specific tautomeric form often relevant in biological binding events, though the molecule exists in a dynamic equilibrium in solution.[1]
Physicochemical Profile (Calculated)
The following data is derived from structure-activity relationship (SAR) models for the 3-amino-5-benzylpyrazole class.
| Property | Value | Biological Implication |
| Molecular Formula | C₁₁H₁₃N₃ | -- |
| Molecular Weight | 187.24 g/mol | High ligand efficiency; suitable for fragment-based design.[2][3] |
| cLogP | ~2.1 - 2.4 | Optimal lipophilicity for cell permeability (Rule of 5 compliant).[1][2] |
| TPSA | ~52 Ų | Good oral bioavailability potential (< 140 Ų).[1][2] |
| H-Bond Donors | 2 (–NH₂, ring NH) | Critical for H-bond network with kinase hinge region.[1][2][3] |
| H-Bond Acceptors | 2 (ring N, –NH₂) | Facilitates acceptor-donor motifs in active sites.[1][2][3] |
| pKa (Pyrazolium) | ~4.0 - 4.5 | Neutral at physiological pH; protonatable in acidic lysosomes.[1][2] |
Structural Analysis & Tautomerism
The biological activity of aminopyrazoles is governed by their tautomeric state.[1][2] In solution, the molecule undergoes rapid proton transfer between the ring nitrogens (N1 and N2).[1]
-
1H-Tautomer: Generally the major species in solution.[1][2][3]
-
2H-Tautomer: Often the bioactive conformation .[1][2][3] In the ATP-binding pocket of kinases (e.g., CDK2, JNK3), the pyrazole ring must adopt a specific tautomer to form the characteristic donor-acceptor hydrogen bond triad with the hinge region residues (e.g., Glu81/Leu83 in CDK2).[1][3]
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton migration and the resonance stabilization of the amine group.[1]
Figure 1: Tautomeric equilibrium between 1H and 2H forms.[1][2] The 2H form is critical for the donor-acceptor motif required for kinase hinge binding.[2][3]
Synthesis Protocol
The most robust synthetic route for 3-amino-5-substituted pyrazoles is the condensation of a β-ketonitrile with hydrazine hydrate .[2][3][4] This method is scalable and avoids the use of harsh organometallic reagents.[1][2]
Retrosynthetic Analysis
-
Precursor A: Hydrazine Hydrate (
)[1][2] -
Precursor B: 4-(3-methylphenyl)-3-oxobutanenitrile (A β-ketonitrile)[2][3]
Step-by-Step Methodology
Reagents:
-
Ethanol (Solvent, 10 mL/g)
-
Glacial Acetic Acid (Catalytic, 0.1 eq)[1]
Protocol:
-
Preparation: Dissolve 4-(3-methylphenyl)-3-oxobutanenitrile in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add hydrazine hydrate dropwise to the stirring solution at room temperature.
-
Catalysis: Add catalytic glacial acetic acid. The acid activates the carbonyl group, facilitating nucleophilic attack by hydrazine.[1]
-
Reflux: Heat the reaction mixture to reflux (
) for 3–5 hours. Monitor progress via TLC (System: 5% MeOH in DCM). -
Workup: Cool the mixture to room temperature. The product often precipitates upon cooling.[1][2] If not, concentrate the solvent under reduced pressure to 20% volume and add ice-cold water.[1][2][3]
-
Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water (9:1) to yield the pure compound as an off-white solid.[1][2][3]
Reaction Pathway Diagram[1][2]
Figure 2: Synthetic pathway via the Knorr Pyrazole Synthesis mechanism.
Biological Relevance & Mechanism of Action
The 3-aminopyrazole scaffold is a cornerstone in the design of inhibitors for Cyclin-Dependent Kinases (CDKs) , Janus Kinases (JAKs) , and Aurora Kinases .[1]
Kinase Pharmacophore Mapping
The 5-(3-methyl-benzyl) moiety provides a specific selectivity filter:
-
Hinge Binding (The "Head"): The 3-amino-pyrazole motif forms a bidentate hydrogen bond with the kinase hinge region (mimicking the N1 and N6 of adenine).[1][2]
-
Hydrophobic Pocket (The "Tail"): The 3-methyl-benzyl group extends into the hydrophobic "back pocket" or "gatekeeper" region.[1][2][3] The meta-methyl group on the benzyl ring adds bulk and lipophilicity, potentially improving selectivity for kinases with larger gatekeeper residues (e.g., Methionine or Phenylalanine) over those with smaller ones (e.g., Threonine).[1]
Target Specificity (Inferred)
Based on structural homology with known inhibitors (e.g., Tozasertib, JNK-IN-8):
-
JNK3 (c-Jun N-terminal Kinase 3): Aminopyrazoles are potent JNK3 inhibitors.[2][3][7] The benzyl group occupies the hydrophobic region adjacent to the ATP site.[1][2]
-
CDK2/Cyclin A: The scaffold fits the ATP pocket, with the benzyl group pointing towards the solvent-exposed region or the hydrophobic specificity pocket depending on linker length.[1]
Kinase Binding Diagram[1][2]
Figure 3: Pharmacophore mapping of the molecule within a generic kinase ATP-binding pocket.
Experimental Validation Protocols
Analytical Characterization (QC)
To validate the synthesis of 5-(3-methyl-benzyl)-2H-pyrazol-3-ylamine, the following analytical criteria must be met:
-
1H NMR (400 MHz, DMSO-d6):
Kinase Binding Assay (LanthaScreen™)
Objective: Determine the
-
Reagents: Terbium-labeled anti-GST antibody, Fluorescein-labeled tracer, Recombinant JNK3.[1][2][3]
-
Setup: Prepare a serial dilution of the compound in DMSO (1% final concentration).
-
Incubation: Mix kinase (5 nM), tracer (100 nM), and compound in assay buffer. Incubate for 60 minutes at room temperature.
-
Detection: Measure TR-FRET (Excitation 340 nm, Emission 495/520 nm).[1][2][3]
-
Analysis: Plot the emission ratio (520/495) against log[Compound]. A decrease in FRET signal indicates competition with the tracer for the ATP pocket.[1][2]
References
-
Vertex Pharmaceuticals. (2009).[1][2] Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2025).[1][2][3] Product Specification: 5-Benzyl-1H-pyrazol-3-amine. [1][2]
-
MDPI. (2022).[1][2] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences.
-
National Institutes of Health (NIH). (2019).[1][2] Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
